molecular formula C6H4Cl2S B093695 3,5-Dichlorothiophenol CAS No. 17231-94-6

3,5-Dichlorothiophenol

Cat. No. B093695
CAS RN: 17231-94-6
M. Wt: 179.07 g/mol
InChI Key: WRXIPCQPHZMXOO-UHFFFAOYSA-N
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Description

3,5-Dichlorothiophenol is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their aromaticity and are structurally similar to benzene, with a sulfur atom replacing one of the CH groups in the benzene ring. The presence of chlorine atoms in the 3 and 5 positions of the thiophene ring in this compound suggests that it could exhibit unique chemical reactivity and physical properties, making it of interest in various chemical synthesis applications.

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to this compound, can be achieved through various methods. One efficient approach is the palladium-catalyzed Suzuki cross-coupling reaction, as reported in the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives . Starting from 3,4-dibromo-2,5-dichlorothiophene and arylboronic acids, the reaction utilizes Pd(PPh3)4 and K3PO4 to yield the desired products with moderate to good yields. This method demonstrates the potential for creating a wide range of substituted thiophene compounds, possibly including this compound derivatives.

Molecular Structure Analysis

The molecular structure and properties of thiophene derivatives can be explored using density functional theory (DFT) calculations . A relaxed potential energy surface (PES) scan can help locate the minimum energy structure of these molecules. Additionally, frontier molecular orbitals analysis can provide insights into the reactivity of the synthesized derivatives. For instance, the extended conjugations in the synthesized 3,4-biaryl-2,5-dichlorothiophene derivatives suggest that they could have interesting electronic properties, which might also be relevant for this compound.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be characterized using various analytical techniques. For instance, FT-IR, UV–vis, and NMR techniques can confirm the structures of synthesized compounds . Thermal analysis methods such as TG–DTA and DSC provide information on the thermal stability and phase transitions of the compounds . Additionally, the electrical conductivities of thiophene-based monomers and polymers can be measured to assess their potential in electronic applications . These methods could be applied to this compound to determine its physical and chemical properties in detail.

Scientific Research Applications

  • 3,5-Dichlorothiophenol exhibits potent inhibition of human cytochrome P450 2E1, which may be useful in designing CYP2E1 inhibitors. This is significant in pharmacology and toxicology as CYP2E1 is involved in the metabolism of various substances in the body (Ohashi et al., 2005).

  • It is involved in the metabolism of benzene hexachloride by resistant strains of houseflies, Musca domestica. This indicates its role in the metabolic pathways of specific insect species and could have implications for pest control and environmental studies (Bradbury & Standen, 1959).

  • This compound is also a subject in studies related to the increased internal rotational barrier in thiophenol caused by meta substituents. Understanding these properties can have implications in the field of organic chemistry, particularly in the study of molecular dynamics and physical chemistry (Schaefer et al., 1985).

  • This compound is referenced in studies examining the transformation of phenolic compounds upon UVA irradiation. Such research can have environmental implications, particularly in understanding the behavior of pollutants and their transformation under different environmental conditions (Maurino et al., 2008).

  • Its role is studied in the context of adsorption of phenols by papermill sludges, indicating its potential applications in waste treatment and environmental remediation technologies (Calace et al., 2002).

  • Additionally, this compound is mentioned in the context of the stability of ortho-phosphinophenols. This could have implications in materials science and the development of new compounds with specific stability characteristics (Wu et al., 2013).

Safety and Hazards

3,5-Dichlorothiophenol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with personal protective equipment, and exposure should be avoided .

Future Directions

While specific future directions for 3,5-Dichlorothiophenol are not mentioned in the search results, it is used in the synthesis of hyperbranched poly (phenylene sulfide) [HPPS] and bis- (3,5-dichlorophenyl) sulfide , suggesting potential applications in related fields.

properties

IUPAC Name

3,5-dichlorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXIPCQPHZMXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371125
Record name 3,5-Dichlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17231-94-6
Record name 3,5-Dichlorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17231-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichlorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro thiophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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